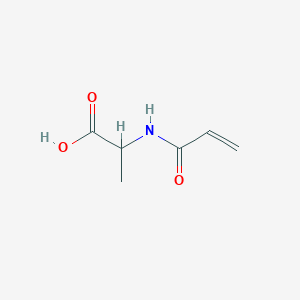

n-Acryloylalanine

Übersicht

Beschreibung

n-Acryloylalanine: is an organic compound with the molecular formula C6H9NO3. It is a derivative of alanine, an amino acid, where the amino group is replaced by an acryloyl group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of hydrogels and other polymeric materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: n-Acryloylalanine can be synthesized through the reaction of alanine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: n-Acryloylalanine undergoes various chemical reactions, including:

Polymerization: It can polymerize through free radical polymerization, often initiated by ammonium persulfate.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield alanine and acrylic acid.

Common Reagents and Conditions:

Polymerization: Ammonium persulfate as an initiator, often in the presence of emulsifiers like gelatin.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Polymerization: Poly(this compound) hydrogels.

Hydrolysis: Alanine and acrylic acid.

Wissenschaftliche Forschungsanwendungen

n-Acryloylalanine has a wide range of applications in scientific research:

Polymer Chemistry: Used in the synthesis of hydrogels with unique properties such as high toughness and shape memory.

Biomedical Engineering: Hydrogels derived from this compound are explored for tissue engineering, drug delivery, and as bio-adhesives.

Material Science: The compound is used to create materials with specific optical activities and mechanical properties.

Wirkmechanismus

The mechanism by which n-acryloylalanine exerts its effects is primarily through its ability to polymerize and form hydrogels. The polymerization process involves the formation of covalent bonds between monomer units, leading to a three-dimensional network. This network can absorb and retain large amounts of water, making it useful in various applications .

Vergleich Mit ähnlichen Verbindungen

n-Acryloylglycine: Similar in structure but derived from glycine instead of alanine.

n-Acryloylvaline: Derived from valine, another amino acid.

Uniqueness: n-Acryloylalanine is unique due to its specific properties such as optical activity and the ability to form tough, shape-memory hydrogels. These properties make it particularly valuable in biomedical and material science applications .

Biologische Aktivität

n-Acryloylalanine (AA) is an important compound in the field of polymer chemistry and biomedicine due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in various fields, including drug delivery systems, hydrogels, and peptide synthesis.

1. Synthesis and Properties

This compound is synthesized through the modification of the amino acid alanine with an acryloyl group. This modification enhances the reactivity of alanine, allowing it to participate in radical polymerization and other chemical reactions. The incorporation of n-acryloyl groups into polymers can significantly alter their physical and chemical properties, including hydrophilicity, elasticity, and biodegradability.

Table 1: Comparison of Properties of this compound with Other n-Acryloyl Amino Acids

| Property | This compound | n-Acryloylglycine | n-Acryloylvaline |

|---|---|---|---|

| Hydrophilicity | Moderate | High | Low |

| Elasticity | High | Moderate | High |

| Biocompatibility | Excellent | Excellent | Good |

| Polymerization Rate | Moderate | High | Moderate |

2.1 Peptide Synthesis

This compound has been evaluated as a grafter in protease-catalyzed peptide synthesis (PCPS). Studies indicate that increasing the ratio of this compound to amino acid ethyl esters enhances the formation of acryloyl-terminated oligopeptides. For example, Tsuchiya et al. demonstrated that at a 1:1 molar ratio, over 99% of the precipitated peptide products possessed an n-acryloyl terminus . This suggests that this compound can effectively facilitate the synthesis of functionalized peptides for biomedical applications.

2.2 Hydrogel Formation

This compound is also utilized in the development of hydrogels with enhanced mechanical properties and biocompatibility. A study reported that copolymerizing this compound with acrylamide resulted in tough and elastic hydrogels suitable for flexible wearable sensors . The addition of metal ions like Zr^4+ further improved the hydrogel's properties by forming coordination complexes that enhanced its stability and performance.

Table 2: Mechanical Properties of Hydrogels Containing this compound

| Hydrogel Composition | Tensile Strength (kPa) | Elongation at Break (%) |

|---|---|---|

| P(AM) | 150 | 300 |

| P(AM-nAA) | 200 | 400 |

| P(AM-nAA-Zr^4+) | 250 | 500 |

3.1 Biomedical Applications

Research has highlighted the potential of this compound-based hydrogels in drug delivery systems due to their tunable release profiles and biocompatibility. For instance, chiral pH-responsive hydrogels constructed from this compound have shown promise in controlled drug release applications . These hydrogels can respond to environmental pH changes, making them suitable for targeted therapies.

3.2 Underwater Adhesives

Another significant application involves using this compound in underwater adhesives. Studies have indicated that copolymerizing it with other monomers results in adhesives with high adhesion strength to biological tissues, making them valuable for medical applications such as wound closure . The unique properties conferred by the acryloyl group enhance interfacial interactions, leading to improved performance in wet conditions.

Eigenschaften

IUPAC Name |

2-(prop-2-enoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-5(8)7-4(2)6(9)10/h3-4H,1H2,2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRBGMXQDAMDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286451 | |

| Record name | n-acryloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-36-4, 10353-17-0 | |

| Record name | NSC288736 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC45841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-acryloylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.